
5-Chloro-1-methylquinolin-4(1H)-one
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Overview
Description
5-Chloro-1-methylquinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-chloroanthranilic acid with acetic anhydride can yield the desired quinoline derivative. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chloro group undergoes nucleophilic displacement with various nucleophiles. Key examples include:
Table 1: Substitution reactions under different conditions
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing quinolinone ring activates the chloro group for attack by nucleophiles .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings, enabling C–C bond formation:
Table 2: Suzuki-Miyaura coupling reactions
Key Factor : The choice of ligand (e.g., SPhos) significantly impacts yield by stabilizing the palladium intermediate .
Cyclization and Ring Expansion
Acid-catalyzed cyclization with propargylic alcohols produces fused heterocycles:
Table 3: Cyclization reactions
Propargylic Alcohol | Acid Catalyst | Product | Yield | Source |
---|---|---|---|---|
1-Phenylprop-2-yn-1-ol | pTsOH·H₂O, 1,2-DCE | Furo[3,2-c]quinolone derivative | 80% | |
2-Methylprop-2-yn-1-ol | Cu(OTf)₂, DMF | Pyrano[3,2-c]quinolone derivative | 68% |
Mechanism : Friedel-Crafts alkylation initiates the process, followed by 5- or 6-membered ring closure depending on steric and electronic factors .
Functional Group Interconversion
The quinolinone core undergoes redox and alkylation reactions:
Table 4: Alkylation and oxidation reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethyl iodide | K₂CO₃, DMF, 50°C, 8 h | 4-Ethoxy-1-methylquinolin-5-chloro | 85% | |
PCl₅/POCl₃ | Reflux, 6 h | 4-Chloro-1-methylquinoline-5-carbonyl | 90% |
Note : O-Alkylation occurs preferentially at the 4-position due to keto-enol tautomer stabilization .
Wittig Olefination
The aldehyde derivative participates in Wittig reactions to extend conjugation:
Table 5: Wittig reaction outcomes
Ylide | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ph₃P=CHCO₂Et | Ultrasound, DCM, 25°C, 2 h | 3-Vinylquinolin-4(1H)-one derivative | 88% | |
Ph₃P=CHPh | Toluene, 80°C, 12 h | 3-Styrylquinolin-4(1H)-one derivative | 75% |
Advantage : Ultrasound irradiation reduces reaction time from hours to minutes while improving yields .
Complexation and Coordination Chemistry
The nitrogen and oxygen atoms facilitate metal coordination:
Table 6: Metal complexation studies
Metal Salt | Conditions | Application | Source |
---|---|---|---|
Cu(OTf)₂ | DMF, 70°C, 10 h | Catalyzes 5-exo-dig cyclization | |
PdCl₂ | Acetonitrile, 25°C, 1 h | Forms stable σ-complex for catalysis |
Comparative Reactivity Analysis
The methyl group at N1 and chloro at C5 impart distinct reactivity compared to other quinolones:
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1-methylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of a key enzyme involved in a disease process, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinoline: Lacks the methyl group at the 1-position.
1-Methylquinolin-4(1H)-one: Lacks the chlorine atom at the 5-position.
5-Bromo-1-methylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-1-methylquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in drug design.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-5-9(13)10-7(11)3-2-4-8(10)12/h2-6H,1H3 |
InChI Key |
ZULVLQKIYDNGAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC=C2Cl |
Origin of Product |
United States |
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